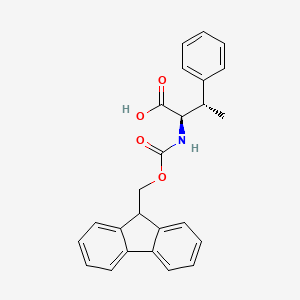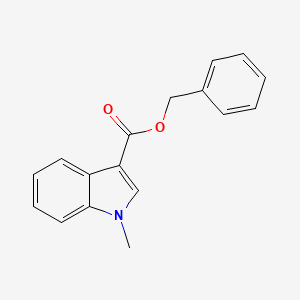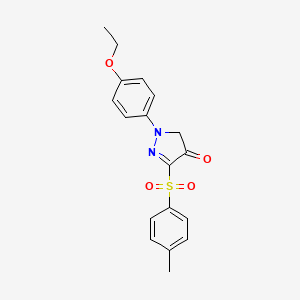
1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one, also known as 4-ethyl-3-(4-methylsulfonylphenyl)-2-pyrazoline, is a heterocyclic compound that is widely used in research, as an intermediate in the synthesis of drugs, and in the manufacture of various chemicals. It is a versatile compound that can be used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. The compound has also been used in a variety of scientific research applications, such as the study of enzyme kinetics, drug action, and the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline are not well understood. However, it is believed to have anti-inflammatory, analgesic, and antipyretic properties. It is also believed to have an inhibitory effect on the synthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline in laboratory experiments include its low cost, its availability, and its stability in aqueous solutions. It is also relatively easy to synthesize and purify, making it a convenient compound for use in research. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can inhibit a variety of enzymes.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline. These include further research into its mechanism of action, its potential clinical applications, and its use as a model compound in the development of new drugs. Additionally, further research could be conducted into its potential use as an inhibitor of specific enzymes, such as cyclooxygenase and lipoxygenase. Finally, further research could be conducted into its potential use as an inhibitor of monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Synthesemethoden
1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline can be synthesized by a variety of methods, including the Curtius rearrangement, the Claisen rearrangement, and the Ullmann reaction. The Curtius rearrangement involves the use of an acid catalyst to convert an amine to an isocyanate, which is then reacted with a phenol to form the desired product. The Claisen rearrangement involves the conversion of an ester to an enolate, which is then reacted with a phenol to form the product. The Ullmann reaction involves the use of an aryl halide and a copper catalyst to form the desired product.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one(4-methylsulfonylphenyl)-2-pyrazoline has been used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as a model compound to study the mechanism of enzyme action. It has also been used in the study of drug action, as a model compound to study the mechanism of drug action. In addition, it has been used in the development of new drugs, as a model compound to study the structure-activity relationships of drugs.
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-5-(4-methylphenyl)sulfonyl-3H-pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-24-15-8-6-14(7-9-15)20-12-17(21)18(19-20)25(22,23)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUMMIKDKOLDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(=O)C(=N2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

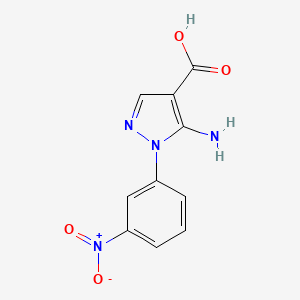

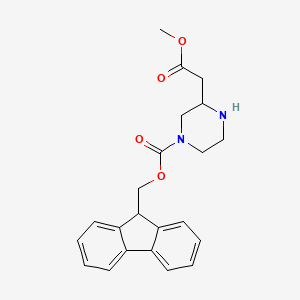



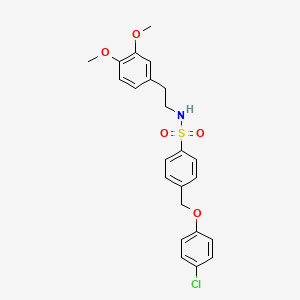

![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)

